molecular formula C7H6INO3 B1296058 4-Iodo-3-nitroanisole CAS No. 58755-70-7

4-Iodo-3-nitroanisole

Cat. No. B1296058
CAS RN: 58755-70-7
M. Wt: 279.03 g/mol
InChI Key: JWZODIRSJJQOKY-UHFFFAOYSA-N
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Description

4-Iodo-3-nitroanisole is a compound that has been studied for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of an iodine atom and a nitro group attached to an anisole moiety. The research on this compound spans from its synthesis and molecular structure analysis to its chemical reactions and physical properties.

Synthesis Analysis

The synthesis of 4-iodo-3-nitroanisole derivatives has been explored in the context of chemotherapeutic activity. A study describes the synthesis of 4-iodo-3-nitrobenzamide, a related compound, which was tested against various tumor cells. The prodrug was reduced to 4-iodo-3-nitrosobenzamide and eventually to 4-iodo-3-aminobenzamide, without the accumulation of intermediates. This process was found to be effective in killing tumor cells and was accelerated by agents that diminish cellular glutathione .

Molecular Structure Analysis

The molecular structure of 4-nitroanisole, a compound closely related to 4-iodo-3-nitroanisole, was determined using broadband microwave spectroscopy. The study revealed a large dipole moment, which makes the molecule a candidate for deceleration experiments using electric fields or electromagnetic radiation. The possibility of transferring population between rotational states of 4-nitroanisole was also investigated, which could be useful for increasing the population of specific rotational states for advanced experiments .

Chemical Reactions Analysis

The reactivity of 4-nitroanisole under anaerobic conditions was studied, providing evidence for the formation of azo coupling products such as 4,4'-dimethoxyazobenzene. Although the azo bond was unstable under reducing conditions, the major product formed was 4-aminoanisole, with other minor suspected coupling products also detected . Another study focused on the electrochemical characteristics and kinetic characterization of nitroanisole isomers, including 4-nitroanisole, in different media. The study provided insights into the stability and reactivity of the nitro radical anions formed during the reduction process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitroanisole were further explored in various studies. One study reported a temperature-sensitive photochemical nucleophilic aromatic substitution on 4-nitroanisole, which showed that reaction regioselectivity changes dramatically with temperature. The quantum yield of the reaction was found to be temperature independent for the formation of one of the products, suggesting a temperature-dependent process after the initial reaction step . Additionally, the regioselectivity of the nucleophilic aromatic photosubstitution of 4-nitroanisole was investigated, revealing a dual mechanistic pathway involving either a S_N2 or a radical ion pair via electron transfer .

Scientific Research Applications

Nitration and Iodination Studies

Research has shown that the nitration of 3-iodoanisole results in compounds such as 3-nitroanisole and 3-iodo-4-nitroanisole, of which 4-Iodo-3-nitroanisole is a part. These studies have been crucial in understanding the reaction mechanisms and rates in the presence of various acids, contributing significantly to organic chemistry synthesis knowledge (Butler & Sanderson, 1975).

Photolabeling and Radioactive Labeling

4-Iodo-3-nitroanisole has been implicated in the development of systems for radioactive labeling of compounds of biological interest. Such labeling techniques are vital for research in areas like drug development and molecular biology. For example, a study describes using a similar compound, 4-nitroanisole, for labeling proteins, demonstrating the potential utility of 4-Iodo-3-nitroanisole in similar applications (Tejedor & Ballesta, 1983).

Molecular Interaction Studies

4-Iodo-3-nitroanisole also plays a role in understanding molecular interactions. For instance, its derivatives have been used in studies to understand interactions like hydrogen bonding and aromatic pi-pi stacking interactions. These insights are crucial for the development of new materials and drugs (Garden et al., 2004).

Electrochemical and Spectroscopic Analysis

The electrochemical characteristics of nitroanisole isomers, including 4-nitroanisole, which is closely related to 4-Iodo-3-nitroanisole, have been comprehensively studied. These studies are significant for understanding the chemical behavior of these compounds under different conditions, which is important in fields like environmental chemistry and material science (Núñez-Vergara et al., 2002).

Environmental and Health Impact

4-Iodo-3-nitroanisole and its related compounds have been studied for their environmental and health impacts, particularly in terms of their transformation and interaction with other substances in the environment. Understanding these interactions is crucial for assessing the environmental and health risks associated with the use of these compounds (Kadoya et al., 2018).

Safety And Hazards

4-Iodo-3-nitroanisole is classified as harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-iodo-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZODIRSJJQOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303496
Record name 4-Iodo-3-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-nitroanisole

CAS RN

58755-70-7
Record name 58755-70-7
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Record name 4-Iodo-3-nitroanisole
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Record name 4-Iodo-3-nitroanisole
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Synthesis routes and methods

Procedure details

A mixture of 4-methoxy-2-nitroaniline (20 g, 0.12 mol) and concentrated HCl (30 mL) in water (30 mL) is refluxed for 15 min. The reaction mixture is cooled down to 0° C. in an ice bath. A solution of sodium nitrite (10 g, 0.14 mol) in water (30 mL) is added dropwise over 30 min. The resulting solution is stirred at 0° C. for 30 min then added dropwise to a cold solution of potassium iodide (30 g, 0.18 mol) in water (30 mL). The reaction mixture is heated to reflux for 2 h, cooled down to room temperature and diluted with EtOH (200 mL). The organic phase is washed with 3 N (100 mL) then water and dried over Na2SO4. The solvent is removed under reduced pressure and the crude product is purified by column chromatography using hexane as eluent affording 16 g (88%) of the title compound as a yellow crystalline 1H NMR (DMSO-d6, 400 MHz) δ 7.93-7.91 (m, 1H), 7.54 (s, 1H), 7.04-7.01 (m, 1H), 3.82 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Z Tao, L Shangda, Z Chunlin, W Xinchao… - Chinese Journal of …, 2021 - sioc-journal.cn
… Based on the success in C—H iodination of 2-aryl phenols using 4-iodo-3-nitroanisole, we moved on to test this method with 2-phenoxyacetic acids that were designed for ortho-C—H …
Number of citations: 6 sioc-journal.cn
W Baker, JW Barton, JFW McOmie - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… The crossed Ullmanii reaction between o-iodonitrobenzene and 4-iodo-3-nitroanisole gave a difficultly separable mixture of the three coupling products. The 4-methoxy-2 : 2'-…
Number of citations: 20 pubs.rsc.org
N Haddad, J Tan, V Farina - The Journal of Organic Chemistry, 2006 - ACS Publications
… available 4-iodo-3-nitroanisole is straightforward. Reduction of 4-iodo-3-nitroanisole with hydrazine … A 93% yield has recently been reported in the reduction of 4-iodo-3-nitroanisole with …
Number of citations: 86 pubs.acs.org
CH Shunk, FR Koniuszy, K Folkers - Journal of the American …, 1952 - ACS Publications
… prepared by the reaction of dgalactamine with 4-iodo-3-nitrotoluene6 and with 4-iodo-3-nitroanisole,7 respectively. In the condensation of the substituted iodoben- …
Number of citations: 14 pubs.acs.org
JX Duan, X Cai, F Meng, L Lan, C Hart… - Journal of medicinal …, 2007 - ACS Publications
… Subsequent coupling with 4-iodo-3-nitroanisole gave compound 3, which was readily reduced by iron powder to afford 4. The core 5 was prepared from 4 following the reported …
Number of citations: 69 pubs.acs.org
S Kakuda, M Ninomiya, K Tanaka… - ChemistrySelect, 2016 - Wiley Online Library
… 5-Methoxy-2-iodoaniline (5) was prepared from 4-iodo-3-nitroanisole by Fe/FeCl 3 oxidation in AcOH/EtOH at 80 o C. With the encouragingly initial result in hand, the Heck azaarylation …
WC Lothrop - Journal of the American Chemical Society, 1942 - ACS Publications
The hydrocarbon (I) was prepared with con-siderable difficulty and in very poor yield by the pyrolysis of 4, 5-dimethylbiphenylene iodonium iodide with cuprous oxide. The over-all yield …
Number of citations: 28 pubs.acs.org
HC Zhang, BE Maryanoff - The Journal of Organic Chemistry, 1997 - ACS Publications
Molecular diversity in the area of nonpeptide, small organic molecules has been receiving considerable attention in the chemical community. Herein, we report new solid-phase …
Number of citations: 113 pubs.acs.org
EA Steck, LL Hallock - Journal of the American Chemical Society, 1949 - ACS Publications
… of Reverdin11·16-17 to give 4-iodo-3-nitroanisole in 86-92% crude yield. It crystallized from Skellysolve C or aqueous alcohol as orange needles, mp 62.5-63. The reduction of the nitro …
Number of citations: 2 pubs.acs.org
M Iwashita, S Fujii, S Ito, T Hirano, H Kagechika - Tetrahedron, 2011 - Elsevier
… 4-Iodo-3-nitroanisole 33 21 corresponding to the part of C ring was coupled with boronate 8 under Suzuki–Miyaura conditions to afford biphenyl 34 in 81%. Subsequent bromination of …
Number of citations: 15 www.sciencedirect.com

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